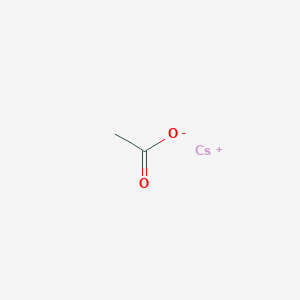
cesium;acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the PubChem cesium;acetate is known as Cesium Acetate. It is a cesium salt of acetic acid with the chemical formula C2H3CsO2. Cesium Acetate is a colorless, hygroscopic compound that is highly soluble in water. It has various applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Cesium Acetate can be synthesized through the neutralization reaction between cesium hydroxide (CsOH) and acetic acid (CH3COOH). The reaction is as follows:
CsOH+CH3COOH→C2H3CsO2+H2O
This reaction is typically carried out in an aqueous solution at room temperature. The resulting Cesium Acetate can be isolated by evaporating the water and recrystallizing the product.
Industrial Production Methods
In industrial settings, Cesium Acetate is produced by reacting cesium carbonate (Cs2CO3) with acetic acid. The reaction is as follows:
Cs2CO3+2CH3COOH→2C2H3CsO2+H2O+CO2
This method is preferred for large-scale production due to the availability and cost-effectiveness of cesium carbonate.
化学反应分析
Types of Reactions
Cesium Acetate undergoes various chemical reactions, including:
Oxidation: Cesium Acetate can be oxidized to form cesium carbonate.
Reduction: It can be reduced to form cesium hydroxide.
Substitution: Cesium Acetate can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products
Oxidation: Cesium carbonate (Cs2CO3)
Reduction: Cesium hydroxide (CsOH)
Substitution: Depending on the substituent, products can vary widely.
科学研究应用
Cesium Acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biological studies to investigate the effects of cesium ions on cellular processes.
Medicine: Studied for its potential use in radiotherapy due to the radioactive properties of cesium isotopes.
Industry: Utilized in the production of specialty glasses, ceramics, and as a drilling fluid in the oil industry.
作用机制
Cesium Acetate exerts its effects primarily through the release of cesium ions (Cs+). These ions can interact with various molecular targets and pathways, including:
Ion Channels: Cesium ions can block potassium channels, affecting cellular excitability and signaling.
Enzymes: Cesium ions can inhibit or activate certain enzymes, influencing metabolic pathways.
Cell Membranes: Cesium ions can alter membrane potential and permeability, impacting cellular functions.
相似化合物的比较
Similar Compounds
- Potassium Acetate (C2H3KO2)
- Sodium Acetate (C2H3NaO2)
- Lithium Acetate (C2H3LiO2)
Uniqueness
Cesium Acetate is unique due to the specific properties of cesium ions, such as their larger ionic radius and higher atomic weight compared to other alkali metals. These properties result in distinct chemical reactivity and biological effects, making Cesium Acetate valuable in specialized applications.
属性
IUPAC Name |
cesium;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIGCHJWKDIPJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3CsO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














